molecular formula C3H5NO B137530 2,2-Dideuterio-3-hydroxypropanenitrile CAS No. 78645-87-1

2,2-Dideuterio-3-hydroxypropanenitrile

Cat. No.: B137530
CAS No.: 78645-87-1
M. Wt: 73.09 g/mol
InChI Key: WSGYTJNNHPZFKR-DICFDUPASA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,2-Dideuterio-3-hydroxypropanenitrile is a deuterated organic compound with the molecular formula C3H3D2NO It is a derivative of 3-hydroxypropanenitrile, where two hydrogen atoms are replaced by deuterium atoms

Preparation Methods

The synthesis of 2,2-Dideuterio-3-hydroxypropanenitrile typically involves the deuteration of 3-hydroxypropanenitrile. One common method is the catalytic exchange reaction, where 3-hydroxypropanenitrile is treated with deuterium gas in the presence of a suitable catalyst, such as palladium on carbon. The reaction is carried out under controlled temperature and pressure conditions to ensure the selective incorporation of deuterium atoms.

Industrial production methods may involve large-scale deuteration processes using specialized reactors and catalysts to achieve high yields and purity of the deuterated compound.

Chemical Reactions Analysis

2,2-Dideuterio-3-hydroxypropanenitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form 2,2-Dideuterio-3-oxopropanenitrile using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction of this compound can yield 2,2-Dideuterio-3-aminopropanenitrile using reducing agents like lithium aluminum hydride.

    Substitution: The hydroxyl group in this compound can be substituted with other functional groups through reactions with appropriate reagents, such as halogenation with thionyl chloride to form 2,2-Dideuterio-3-chloropropanenitrile.

Common reagents and conditions used in these reactions include strong acids, bases, and various catalysts to facilitate the desired transformations. The major products formed from these reactions depend on the specific reagents and conditions employed.

Scientific Research Applications

2,2-Dideuterio-3-hydroxypropanenitrile has several scientific research applications, including:

    Chemistry: It is used as a deuterated standard in nuclear magnetic resonance (NMR) spectroscopy to study reaction mechanisms and molecular structures.

    Biology: The compound can be used in metabolic studies to trace the incorporation and transformation of deuterium-labeled compounds in biological systems.

    Medicine: Deuterated compounds like this compound are investigated for their potential therapeutic benefits, such as improved metabolic stability and reduced toxicity.

    Industry: It is used in the development of deuterated materials and chemicals with enhanced properties, such as increased thermal stability and resistance to degradation.

Mechanism of Action

The mechanism of action of 2,2-Dideuterio-3-hydroxypropanenitrile involves the interaction of its deuterium atoms with molecular targets. Deuterium atoms form stronger bonds compared to hydrogen atoms, leading to altered reaction kinetics and pathways. This isotopic effect can influence the compound’s behavior in chemical and biological systems, providing insights into reaction mechanisms and metabolic processes.

Comparison with Similar Compounds

2,2-Dideuterio-3-hydroxypropanenitrile can be compared with other similar compounds, such as:

    3-Hydroxypropanenitrile: The non-deuterated analog, which has different isotopic properties and may exhibit different reaction kinetics.

    2,2-Dideuterio-3-oxopropanenitrile: An oxidized derivative with distinct chemical reactivity and applications.

    2,2-Dideuterio-3-aminopropanenitrile:

The uniqueness of this compound lies in its deuterium content, which imparts specific isotopic effects that can be leveraged in scientific research and industrial applications.

Properties

IUPAC Name

2,2-dideuterio-3-hydroxypropanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H5NO/c4-2-1-3-5/h5H,1,3H2/i1D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSGYTJNNHPZFKR-DICFDUPASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CO)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])(CO)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H5NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

73.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.